molecular formula C17H25N5O5 B1347214 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid CAS No. 50465-91-3

5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

Cat. No. B1347214
CAS RN: 50465-91-3
M. Wt: 379.4 g/mol
InChI Key: IAJCBRQYWHEYSN-UHFFFAOYSA-N
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Description

The compound’s name suggests it is a complex organic molecule with multiple functional groups, including amine, carboxylic acid, and ester groups.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with simple precursors and gradually building up the molecule through a series of reactions.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which would provide information about the arrangement of atoms in the molecule.



Chemical Reactions Analysis

The compound’s reactivity could be studied by subjecting it to various conditions and observing the resulting reactions. The presence of multiple functional groups suggests it could participate in a wide range of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties, such as solubility, melting point, and acidity/basicity, could be determined through a series of laboratory tests.


Scientific Research Applications

Synthesis and Chemical Transformations

The compound is involved in the synthesis and resolution of amino acids, crucial for understanding their roles in various biological processes. For instance, the preparation of L-2-Amino-5-arylpentanoic acids demonstrates the importance of specific amino acids in AM-toxins, highlighting the compound's role in synthesizing biologically active molecules. The process involves hydrolyzing O-methyl linkages and resolving DL-6a and acetyl-DL-App to afford L-Amp and L-App, respectively, showcasing the compound's utility in creating enantiomerically pure substances (Shimohigashi, Lee, & Izumiya, 1976).

Material Science and Liquid Crystals

The compound's derivatives play a role in material science, particularly in the development of liquid crystal dendrimers and hyperbranched polymers. These materials, synthesized using the ammonium salts of dendrimers like poly(propylene imine) and poly(amidoamine), along with 5-(4-cyanophenylazophenyloxy)pentanoic acid, display nematic mesophases. This area of research is pivotal for advancing display technologies and creating materials with unique electromagnetic properties, where the compound's derivatives contribute to the formation of ionic liquid crystal complexes with potential applications in optoelectronics and sensor technologies (Marcos, Alcalá, Barberá, Romero, Sánchez, & Serrano, 2008).

Biochemical Applications and Enzyme Inhibition

In the biochemical realm, derivatives of the compound are explored for their ability to inhibit nitric oxide synthases, which are critical enzymes in various physiological processes, including vasodilation, neurotransmission, and immune response. The synthesis of S-2-amino-5-azolylpentanoic acids related to L-ornithine, designed to inhibit nitric oxide synthases, demonstrates the compound's potential in therapeutic applications, particularly in conditions where nitric oxide plays a pathogenic role (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine these properties.


Future Directions

Future research could involve further exploration of the compound’s reactivity, potential uses, and biological activity.


properties

IUPAC Name

5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJCBRQYWHEYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319319
Record name 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

CAS RN

50465-91-3
Record name NSC343724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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